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Compound of Interest

Compound Name: 6, 7-Dimethylquinoxaline-2,3-dione

Cat. No.: B12348963

For Immediate Release

This technical guide provides an in-depth overview of 6,7-Dimethylquinoxaline-2,3-dione, a
heterocyclic organic compound of significant interest to researchers in medicinal chemistry and
drug development. This document outlines its chemical structure, IUPAC name, synthesis
protocols, and known pharmacological activities, with a focus on its role as a glutamate
receptor antagonist.

Chemical Identity and Structure

6,7-Dimethylquinoxaline-2,3-dione is a derivative of quinoxaline, characterized by two methyl
groups substituted at the 6 and 7 positions of the bicyclic core structure, and two ketone groups
at the 2 and 3 positions. The presence of the dione functionality leads to tautomerism, with the
compound existing predominantly in the 1,4-dihydro form.

IUPAC Name: 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione[1]
Chemical Formula: C10H10N20:2

Molecular Weight: 190.20 g/mol [1]

SMILES: Cc1cc2NC(=0)C(=0O)Nc2cclC[1]

InChiKey: HRVPYGLZESQRKK-UHFFFAOYSA-N[1]
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The chemical structure of 6,7-Dimethylquinoxaline-2,3-dione is presented below:

The image you are

| FRgur .o

Property Value
Molecular Formula C10H10N202
Molecular Weight 190.20 g/mol [1]
LogP 1.34[1]

Synthesis Protocol

The synthesis of 6,7-Dimethylquinoxaline-2,3-dione is typically achieved through the
condensation of a substituted o-phenylenediamine with an oxalate derivative.[2] A general
experimental protocol is detailed below.

Reaction Scheme:

4,5-Dimethyl-1,2-phenylenediamine + Diethyl Oxalate — 6,7-Dimethyl-1,4-dihydroquinoxaline-
2,3-dione + Ethanol

Experimental Protocol:

o Reactant Preparation: A solution of 4,5-dimethyl-1,2-phenylenediamine is prepared in a
suitable solvent, such as ethanol.

o Condensation Reaction: Diethyl oxalate is added to the solution of 4,5-dimethyl-1,2-
phenylenediamine. The mixture is then heated to reflux. The reaction progress can be
monitored using thin-layer chromatography (TLC).

¢ Product Isolation: Upon completion of the reaction, the mixture is cooled to room
temperature, which typically results in the precipitation of the product.
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 Purification: The crude product is collected by filtration, washed with a cold solvent (e.g.,
ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities, and
then dried under vacuum. Further purification can be achieved by recrystallization.

A facile method for the synthesis of quinoxaline-2,3-diones involves the rotary evaporation of
1,2-diamino aromatic compounds in diethyl oxalate at 50-80 °C and 20 mbar, leading to the
formation of the product as a precipitate.[3]

Pharmacological Activity and Mechanism of Action

Quinoxaline-2,3-diones are a well-established class of competitive antagonists for non-NMDA
ionotropic glutamate receptors, namely the AMPA (a-amino-3-hydroxy-5-methyl-4-
isoxazolepropionic acid) and kainate receptors.[4] Methyl substitutions at the 6 and 7 positions
have been shown to result in compounds with antagonist properties.[5]

The primary mechanism of action for 6,7-Dimethylquinoxaline-2,3-dione is the inhibition of
excitatory neurotransmission mediated by glutamate. By binding to AMPA and kainate
receptors on the postsynaptic membrane, the compound prevents the binding of glutamate,
thereby blocking the influx of cations (primarily Na* and Ca?*) into the neuron. This leads to a
reduction in neuronal depolarization and subsequent propagation of the nerve impulse.

Derivatives of 6,7-disubstituted quinoxaline-2,3-diones have been found to antagonize the
specific binding and functional responses to both AMPA and kainic acid.[5]

Signaling Pathway Diagram
The following diagram illustrates the antagonistic action of 6,7-Dimethylquinoxaline-2,3-dione
on glutamatergic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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